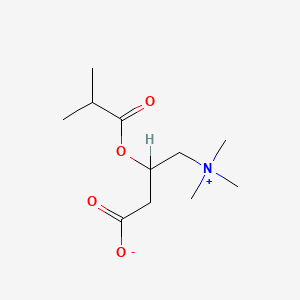

ISOBUTYROYL CARNITINE

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H21NO4 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

3-(2-methylpropanoyloxy)-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C11H21NO4/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5/h8-9H,6-7H2,1-5H3 |

InChI Key |

LRCNOZRCYBNMEP-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Canonical SMILES |

CC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Synonyms |

isobutyryl-1-carnitine isobutyrylcarnitine |

Origin of Product |

United States |

Biochemical Pathways and Metabolic Interconnections of Isobutyroyl Carnitine

Biosynthesis and Origin of Isobutyroyl Carnitine

This compound is an acylcarnitine ester that originates primarily from the catabolism of the branched-chain amino acid valine. Its formation involves a series of enzymatic reactions that convert valine into isobutyryl-CoA, which is then esterified with L-carnitine.

Derivation from Branched-Chain Amino Acid Catabolism: Emphasis on Valine Degradation Pathways

The catabolism of the essential amino acid valine is a key source of this compound. researchgate.netnih.gov This metabolic pathway begins with the transamination of valine to its corresponding α-keto acid, α-ketoisovalerate. nih.govmicrobialcell.com This initial step is catalyzed by a branched-chain amino acid aminotransferase. microbialcell.com Following its formation in the cytoplasm, α-ketoisovalerate is transported into the mitochondria for subsequent reactions. nih.gov

Inside the mitochondria, the branched-chain α-keto acid dehydrogenase (BCKD) complex catalyzes the oxidative decarboxylation of α-ketoisovalerate to form isobutyryl-CoA. themedicalbiochemistrypage.org This multi-enzyme complex is a crucial regulatory point in the breakdown of all three branched-chain amino acids: valine, leucine (B10760876), and isoleucine. themedicalbiochemistrypage.orgnih.gov The degradation of valine ultimately yields propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle, highlighting its glucogenic nature. themedicalbiochemistrypage.orgresearchgate.net

Enzymatic Conversion of Isobutyryl-CoA: Role of Acyl-CoA Dehydrogenases (ACADs)

Once formed, isobutyryl-CoA is a substrate for isobutyryl-CoA dehydrogenase (IBD), an enzyme encoded by the ACAD8 gene. d-nb.infowikipedia.orgmedlineplus.gov IBD is a mitochondrial flavoenzyme that belongs to the acyl-CoA dehydrogenase family. d-nb.infonih.gov This family of enzymes is responsible for the α,β-dehydrogenation of acyl-CoA esters in the metabolism of fatty acids and branched-chain amino acids. d-nb.info

Specifically, IBD catalyzes the conversion of isobutyryl-CoA to methacrylyl-CoA. wikipedia.orgmedlineplus.govnih.gov While there is some substrate promiscuity among acyl-CoA dehydrogenases, IBD shows high specificity for isobutyryl-CoA. nih.govuni-konstanz.de This enzyme is distinct from other ACADs involved in the catabolism of other branched-chain amino acids, such as isovaleryl-CoA dehydrogenase for leucine and short/branched-chain acyl-CoA dehydrogenase for isoleucine. nih.gov

Carnitine Acyltransferase-Mediated Esterification of L-Carnitine

The final step in the biosynthesis of this compound is the esterification of isobutyryl-CoA with L-carnitine. This reversible reaction is catalyzed by carnitine acyltransferases. bris.ac.uk Carnitine acetyltransferase (CrAT), in particular, is responsible for the synthesis of short-chain and short branched-chain acylcarnitines, including this compound. hmdb.ca

This enzymatic process serves to buffer the mitochondrial acyl-CoA pool. When the rate of isobutyryl-CoA production from valine catabolism exceeds its further oxidation, the formation of this compound prevents the accumulation of free isobutyryl-CoA and releases free coenzyme A, which is essential for other metabolic reactions.

Metabolic Fate and Catabolism of this compound

The metabolic fate of this compound is intrinsically linked to the carnitine shuttle system and the reversible nature of the enzymatic reactions that form it.

Integration within the broader Carnitine Shuttle System

The carnitine shuttle is a crucial transport mechanism that facilitates the movement of acyl groups across the inner mitochondrial membrane, which is otherwise impermeable to acyl-CoA esters. bris.ac.ukmhmedical.comyoutube.com This system consists of carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane, carnitine-acylcarnitine translocase (CACT) in the inner mitochondrial membrane, and carnitine palmitoyltransferase II (CPT2) on the matrix side of the inner mitochondrial membrane. mhmedical.comnih.gov

While the carnitine shuttle is primarily known for its role in transporting long-chain fatty acids for β-oxidation, it also handles short-chain and branched-chain acyl groups. bris.ac.uknih.gov this compound, once formed, can be transported out of the mitochondria into the cytoplasm via the carnitine-acylcarnitine translocase in exchange for free carnitine. nih.gov This allows for the export of excess branched-chain acyl groups from the mitochondria, which can then be transported to other tissues or excreted.

Reversible Reactions Catalyzed by Carnitine Acetyltransferase (CrAT) and Carnitine Palmitoyltransferase 2 (CPT2)

The formation and breakdown of this compound are mediated by the reversible reactions of carnitine acyltransferases. bris.ac.ukmdpi.com Carnitine acetyltransferase (CrAT) can catalyze the conversion of isobutyryl-CoA and L-carnitine to this compound and coenzyme A, and vice versa. hmdb.canih.gov

Similarly, carnitine palmitoyltransferase 2 (CPT2), located on the inner mitochondrial membrane, can also act on short-chain acylcarnitines. mhmedical.com This allows for the reconversion of this compound back to isobutyryl-CoA within the mitochondrial matrix, making the acyl group available for further oxidation through the valine degradation pathway. researchgate.net The direction of the reaction is influenced by the relative concentrations of the substrates and products, providing a dynamic regulation of the mitochondrial acyl-CoA and carnitine pools.

Contribution to Mitochondrial Fatty Acid Beta-Oxidation Research

While not a direct intermediate of fatty acid beta-oxidation, the study of this compound has contributed significantly to our understanding of mitochondrial fatty acid metabolism. The accumulation of this compound and other acylcarnitines is indicative of disruptions in mitochondrial oxidation processes. researchgate.net Research into conditions where this compound is elevated, such as IBD deficiency, provides a window into the complex interplay between amino acid and fatty acid catabolism.

The carnitine shuttle system is essential for transporting long-chain fatty acids into the mitochondria. bevital.no The formation of this compound, particularly when its precursor isobutyryl-CoA accumulates, utilizes the same carnitine pool and enzymatic machinery, such as carnitine acetyltransferase, as fatty acid metabolism. hmdb.ca This competition for and reliance on a common pool of carnitine highlights the interconnectedness of these metabolic pathways. Therefore, studying the flux and concentration of this compound helps researchers understand the capacity and potential bottlenecks within the broader mitochondrial acyl-CoA metabolism, which includes fatty acid oxidation.

Regulation of Intracellular Acyl-CoA and Free Coenzyme A Pools

The balance between acylated Coenzyme A (acyl-CoA) and free Coenzyme A (CoA) is critical for normal cellular function, as this ratio governs the activity of numerous mitochondrial enzymes. bevital.no this compound plays a role in maintaining this delicate equilibrium.

This compound's Role in Cellular Acyl-CoA Buffering

Under normal physiological conditions, the catabolism of valine proceeds efficiently, and the concentration of isobutyryl-CoA is kept low. However, in instances of metabolic stress or enzymatic defects like IBD deficiency, isobutyryl-CoA can accumulate within the mitochondria. frontiersin.org This accumulation can sequester a significant portion of the mitochondrial free CoA pool, leading to a functional deficiency of this essential cofactor.

The formation of this compound from isobutyryl-CoA and free carnitine serves as a crucial buffering mechanism. frontiersin.org By converting the potentially toxic and CoA-sequestering isobutyryl-CoA into this compound, the cell can release free CoA, making it available for other vital metabolic reactions, including the Krebs cycle and fatty acid beta-oxidation. bevital.no The resulting this compound can then be transported out of the mitochondria and eventually excreted in the urine, effectively removing the excess acyl groups. frontiersin.org

Table 1: Research Findings on this compound and Related Metabolic Disorders

| Research Area | Finding | Implication | Reference(s) |

|---|---|---|---|

| Metabolic Origin | This compound is a product of the metabolic oxidation of the branched-chain amino acid valine. | Its levels are a direct reflection of the activity of the valine catabolic pathway. | researchgate.netwiley.com |

| Biomarker for IBD Deficiency | Elevated levels of C4-acylcarnitine, which includes this compound, are a primary marker for Isobutyryl-CoA Dehydrogenase (IBDD) in newborn screening. | Allows for early detection and management of this inborn error of metabolism. | medlineplus.govfrontiersin.orgresearchgate.net |

| Mitochondrial Interaction | The formation of this compound is catalyzed by mitochondrial enzymes and it is oxidized by liver mitochondria. | Highlights its role within the central hub of cellular energy metabolism. | nih.govsigmaaldrich.com |

| Acyl-CoA Buffering | L-carnitine supplementation is a key component of IBDD management, helping to facilitate the excretion of toxic isobutyryl-CoA intermediates. | Demonstrates the role of carnitine in buffering excess acyl-CoA and preventing CoA sequestration. | frontiersin.org |

| Metabolic Crosstalk | In IBD deficiency, the accumulation of isobutyryl-CoA can impact other metabolic pathways reliant on a common pool of Coenzyme A. | Underscores the interconnectedness of amino acid and fatty acid metabolism within the mitochondria. | nih.govnih.gov |

Physiological and Cellular Functions of Isobutyroyl Carnitine

Contribution to Cellular Energy Homeostasis and Substrate Utilization Research

Isobutyroyl carnitine is a key intermediate in the metabolism of the branched-chain amino acid valine. frontiersin.orgresearchgate.net Its formation allows for the buffering of isobutyryl-CoA, an intermediate in valine catabolism, thereby maintaining the availability of free coenzyme A (CoA), which is essential for numerous metabolic pathways. frontiersin.orgnih.gov By converting isobutyryl-CoA to this compound, the cell can shuttle the isobutyryl group out of the mitochondria, preventing its accumulation and potential toxicity. researchgate.netnih.gov This process is crucial for maintaining cellular energy homeostasis, particularly under conditions of high metabolic stress or inborn errors of metabolism. bevital.no

Research into substrate utilization has highlighted the role of this compound as a biomarker for the activity of certain metabolic pathways. For instance, elevated levels of this compound in blood and urine are associated with isobutyryl-CoA dehydrogenase deficiency, a rare genetic disorder affecting valine metabolism. caymanchem.comcaymanchem.comfrontiersin.org In this condition, the impaired activity of isobutyryl-CoA dehydrogenase leads to the accumulation of isobutyryl-CoA, which is subsequently converted to this compound. nih.gov

Furthermore, studies have shown that the profile of acylcarnitines, including this compound, can provide insights into the interplay between different metabolic pathways. For example, in isobutyryl-CoA dehydrogenase deficiency, the accumulated isobutyryl-CoA can be metabolized by other enzymes, such as short-branched chain acyl-CoA dehydrogenase (SBCADH), which is primarily involved in isoleucine metabolism. nih.gov This crosstalk between pathways underscores the intricate regulation of substrate utilization within the cell.

Research on this compound's Influence on Mitochondrial Function and Integrity

The mitochondrion is the central hub for cellular energy production, and the proper functioning of this organelle is paramount for cell survival. Research has begun to elucidate the influence of this compound on mitochondrial function and integrity.

Investigations into Maintenance of Mitochondrial Membrane Stability

The integrity of the mitochondrial membranes is crucial for maintaining the proton gradient necessary for ATP synthesis and for preventing the release of pro-apoptotic factors. While direct studies on the effect of this compound on mitochondrial membrane stability are limited, the broader role of the carnitine system in mitochondrial health is well-established. The carnitine shuttle, which transports long-chain fatty acids into the mitochondrial matrix for β-oxidation, is essential for maintaining mitochondrial function. scielo.br L-carnitine itself has been shown to play a role in protecting and stabilizing cellular membranes. nih.gov By participating in the buffering and transport of acyl groups, the carnitine system, including the formation and transport of this compound, indirectly contributes to the maintenance of a healthy mitochondrial environment and membrane integrity. nih.gov

Studies on Modulation of Mitochondrial Respiration and ATP Production

The primary function of mitochondria is to generate ATP through oxidative phosphorylation, a process that involves the electron transport chain and the creation of a proton gradient across the inner mitochondrial membrane. The accumulation of certain acyl-CoA species can impair mitochondrial respiration and ATP production. By converting potentially toxic acyl-CoAs, such as isobutyryl-CoA, into their corresponding acylcarnitines, the carnitine system helps to alleviate this inhibition and maintain efficient mitochondrial respiration. nih.govsigmaaldrich.com

Inborn errors of metabolism that lead to the accumulation of isobutyryl-CoA can result in mitochondrial dysfunction. frontiersin.org The formation of this compound serves as a detoxification mechanism, allowing for the removal of these excess acyl groups from the mitochondria, thereby preserving the function of the respiratory chain and ATP synthesis. nih.gov

Mechanisms of Intercellular and Inter-organ Transport

The movement of this compound between cells and across different organs is a critical aspect of its physiological role, particularly in the context of metabolic regulation and detoxification. This transport is mediated by specific carrier proteins.

Research into Organic Cation Transporters (OCTs) and Carnitine Transporters (OCTN2, CAC) in this compound Transport

The transport of carnitine and its acyl derivatives is a complex process involving several transporter proteins. The organic cation transporter novel type 2 (OCTN2), also known as SLC22A5, is a high-affinity, sodium-dependent carnitine transporter that is widely expressed in tissues such as the kidney, small intestine, heart, and skeletal muscle. nih.govnih.govsolvobiotech.com OCTN2 plays a crucial role in the uptake and reabsorption of carnitine and is also known to transport short-chain acylcarnitines. solvobiotech.com

The mitochondrial carnitine/acylcarnitine carrier (CAC), also known as SLC25A20, is located in the inner mitochondrial membrane and facilitates the exchange of carnitine for acylcarnitines, including this compound, between the mitochondrial matrix and the cytoplasm. scielo.brmdpi.com This transport is essential for the export of excess acyl groups from the mitochondria. nih.gov

Organic cation transporters (OCTs), particularly OCT1 (SLC22A1), have also been implicated in the transport of this compound. frontiersin.orgnih.gov Research has shown a strong association between OCT1 genotypes and blood concentrations of this compound. nih.govresearchgate.netresearchgate.net

Comparative Research on Species-Specific Differences in this compound Transport

Interestingly, significant species-specific differences have been observed in the transport of this compound, particularly concerning the role of OCT1. While murine OCT1 (mOCT1) has been shown to act as an efflux transporter for this compound, human OCT1 (hOCT1) does not exhibit significant efflux activity for this compound. frontiersin.orgnih.govresearchgate.net

Inhibition studies have confirmed these findings, showing that the efflux of this compound and other acylcarnitines is reduced upon inhibition of mOCT1, but not hOCT1. nih.govresearchgate.net This suggests that while this compound is a substrate for mOCT1, the mechanism linking OCT1 genotype to this compound blood concentrations in humans is likely indirect and may involve the transport of other regulatory molecules that influence carnitine metabolism. frontiersin.orgnih.gov

Table 1: Key Transporters Involved in this compound Transport

| Transporter | Gene | Location | Function in Relation to this compound |

|---|---|---|---|

| Organic Cation Transporter Novel Type 2 | SLC22A5 | Plasma membrane of various tissues (kidney, intestine, muscle) | Uptake and reabsorption of carnitine and short-chain acylcarnitines. nih.govnih.govsolvobiotech.com |

| Carnitine/Acylcarnitine Carrier | SLC25A20 | Inner mitochondrial membrane | Exchange of carnitine for acylcarnitines (including this compound) across the mitochondrial membrane. scielo.brmdpi.com |

| Organic Cation Transporter 1 | SLC22A1 | Primarily liver (human) | Associated with blood levels of this compound in humans, though direct transport appears minimal. frontiersin.orgnih.gov Acts as an efflux transporter in mice. nih.govresearchgate.net |

Isobutyroyl Carnitine in Pathophysiological Research Contexts

Research on Inborn Errors of Metabolism Related to Isobutyroyl Carnitine

Isobutyryl-CoA dehydrogenase deficiency (IBDD) is a rare, autosomal recessive disorder that disrupts the metabolism of the branched-chain amino acid valine. nih.govmedlineplus.gov The condition is caused by mutations in the ACAD8 gene, which provides instructions for producing the isobutyryl-CoA dehydrogenase (IBD) enzyme. medlineplus.govmetabolicsupportuk.org This enzyme plays a crucial role in the mitochondrial breakdown of valine. medlineplus.gov Specifically, it catalyzes the conversion of isobutyryl-CoA to methacrylyl-CoA. medlineplus.gov When the IBD enzyme is deficient or absent, this metabolic pathway is blocked, leading to the accumulation of isobutyryl-CoA. The excess isobutyryl-CoA is then converted to isobutyroylcarnitine, which can be detected at elevated levels in the blood. hmdb.cararediseases.org

Most individuals with IBDD are identified through newborn screening programs that detect elevated levels of C4-carnitine (butyrylcarnitine/isobutyrylcarnitine) in dried blood spots. metabolicsupportuk.orgrarediseases.orgcapes.gov.br While many individuals with IBDD remain asymptomatic, some have presented with clinical symptoms such as dilated cardiomyopathy, anemia, failure to thrive, and developmental delay. metabolicsupportuk.orgrarediseases.org The accumulation of isobutyroylcarnitine is a key biochemical marker for this disorder, although the clinical significance and long-term outcomes for asymptomatic individuals are still being studied. nih.govresearchgate.net Research into IBDD provides a valuable model for understanding the consequences of impaired valine metabolism and the role of isobutyroylcarnitine as a diagnostic marker. nih.gov

Table 1: Research Findings in Isobutyryl-CoA Dehydrogenase Deficiency (IBDD)

| Finding | Description | Reference(s) |

|---|---|---|

| Genetic Basis | Caused by mutations in the ACAD8 gene, leading to deficient isobutyryl-CoA dehydrogenase enzyme activity. | medlineplus.govmetabolicsupportuk.org |

| Metabolic Impact | Disruption of the valine catabolic pathway, leading to the accumulation of isobutyryl-CoA. | nih.govmedlineplus.gov |

| Primary Biomarker | Elevated levels of isobutyroylcarnitine (C4-carnitine) in blood and plasma. | hmdb.cararediseases.org |

| Diagnosis | Primarily identified through newborn screening via tandem mass spectrometry detecting elevated C4-carnitine. | metabolicsupportuk.orgcapes.gov.brfrontiersin.org |

| Clinical Presentation | Often asymptomatic, but can manifest with symptoms like cardiomyopathy, anemia, and developmental delay. | metabolicsupportuk.orgrarediseases.org |

While prominently associated with IBDD, the accumulation of isobutyroylcarnitine is not exclusive to this condition. It is also observed in other organic acidemias, most notably Glutaric Aciduria Type II (GAII), also known as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD). hmdb.cafrontiersin.org GAII is a disorder of fatty acid and amino acid oxidation caused by defects in electron transfer flavoprotein (ETF) or ETF dehydrogenase (ETFDH). mdpi.com This impairment affects multiple flavoprotein dehydrogenases, including those involved in the breakdown of fatty acids and amino acids like valine. mdpi.com

In GAII, the widespread dehydrogenase dysfunction leads to the accumulation of various acyl-CoA esters, including isobutyryl-CoA. hmdb.ca Consequently, isobutyroylcarnitine levels can be elevated in the blood and urine of individuals with GAII. hmdb.canih.gov The biochemical profile of GAII is typically more complex than that of IBDD, with elevations in a broader range of acylcarnitines. mdpi.com The presence of isobutyroylcarnitine, in conjunction with other acylcarnitine species, is a key diagnostic feature that helps differentiate GAII from other metabolic disorders. frontiersin.org Research into the acylcarnitine profiles of various organic acidemias highlights the interconnectedness of metabolic pathways and the utility of specific biomarkers in differential diagnosis. mdpi.com

Isobutyroylcarnitine, detected as part of the C4-carnitine marker, is a critical component of expanded newborn screening (NBS) programs worldwide. capes.gov.brfrontiersin.org These programs utilize tandem mass spectrometry to analyze acylcarnitine profiles in dried blood spots, allowing for the early detection of various inborn errors of metabolism. frontiersin.orgfrontiersin.org The elevation of C4-carnitine serves as a primary screening marker for IBDD. nih.govrarediseases.org However, because tandem mass spectrometry does not typically differentiate between isomers, an elevated C4-carnitine level can indicate either isobutyroylcarnitine (from disrupted valine metabolism) or butyrylcarnitine (B1668139) (from impaired fatty acid oxidation, as seen in Short-Chain Acyl-CoA Dehydrogenase Deficiency, or SCADD). researchgate.netnih.gov

This lack of specificity presents a challenge in NBS, often leading to false positives and the need for second-tier testing to differentiate between IBDD and SCADD. frontiersin.orgnih.gov Research efforts have focused on developing algorithms and second-tier tests, such as analyzing urinary organic acids for isobutyrylglycine, to improve the positive predictive value of initial screenings. researchgate.netfrontiersin.org The inclusion of isobutyroylcarnitine analysis in NBS has been instrumental in identifying asymptomatic individuals with IBDD, prompting further research into the natural history of the disorder and the long-term clinical significance of this biochemical abnormality. nih.govfrontiersin.org

Table 2: this compound in Newborn Screening

| Aspect | Description | Reference(s) |

|---|---|---|

| Screening Method | Tandem mass spectrometry of dried blood spots to measure acylcarnitine profiles. | frontiersin.orgfrontiersin.org |

| Primary Marker | Elevated C4-carnitine, which includes both isobutyroylcarnitine and butyrylcarnitine. | capes.gov.brnih.gov |

| Associated Disorders | Primarily IBDD and SCADD, but also can be elevated in GAII and other organic acidemias. | researchgate.netfrontiersin.org |

| Challenges | Lack of differentiation between isomers (isobutyroylcarnitine and butyrylcarnitine) can lead to false positives. | frontiersin.orgnih.gov |

| Research Focus | Development of second-tier testing and algorithms to improve diagnostic accuracy and reduce recall rates. | researchgate.netfrontiersin.orgnih.gov |

Exploration of this compound Accumulation in Other Organic Acidemias (e.g., Glutaric Aciduria Type 2)

Research on this compound in Broader Metabolic Dysregulation

Preclinical research using animal models is beginning to shed light on the role of isobutyroylcarnitine and other acylcarnitines in broader metabolic dysregulation beyond rare inborn errors of metabolism. nih.govmdpi.com Studies in rodent models have shown that alterations in acylcarnitine profiles, including those of short-chain acylcarnitines like isobutyroylcarnitine, can be associated with conditions such as insulin (B600854) resistance and neurodegenerative diseases. mdpi.comfrontiersin.org For instance, research on models of central nervous system disorders has suggested that a metabolic shift from glucose to lipid metabolism, which can be monitored through changes in carnitine derivatives, may be a key mechanism in disease progression. nih.gov

Furthermore, in preclinical models of cancer, dysregulated metabolism is a common feature, manifesting as insulin resistance and mitochondrial dysfunction. mdpi.com While direct links to isobutyroylcarnitine are still being established in this context, the accumulation of short-chain acylcarnitines is generally indicative of incomplete oxidation of fatty acids and branched-chain amino acids, a hallmark of mitochondrial dysfunction. researchgate.net These preclinical studies provide a foundation for understanding how perturbations in metabolic pathways, reflected by changes in acylcarnitine levels, contribute to the pathophysiology of complex diseases.

The role of isobutyroylcarnitine as a biomarker is expanding beyond its established use in diagnosing inborn errors of metabolism. hmdb.camdpi.com It is now being investigated as a potential biomarker in mechanistic studies of more common metabolic imbalances. mdpi.com Acylcarnitines, including isobutyroylcarnitine, are increasingly recognized for their role in reflecting mitochondrial function and the balance between fatty acid and amino acid oxidation. researchgate.netoup.com

For example, elevated levels of isobutyroylcarnitine can signal incomplete oxidation of the branched-chain amino acid valine, which has been implicated in conditions like insulin resistance and sarcopenia. researchgate.net Research has also explored the use of isobutyroylcarnitine as an endogenous biomarker for the activity of certain drug transporters, such as the organic cation transporter 1 (OCT1). researchgate.net This suggests that isobutyroylcarnitine levels can reflect not only metabolic enzyme activity but also the function of transport proteins that are crucial for cellular metabolism. As our understanding of the intricate connections within metabolic networks grows, isobutyroylcarnitine and other acylcarnitines are proving to be valuable tools for investigating the mechanisms of metabolic dysregulation in a variety of health and disease states. mdpi.comresearchgate.net

Association with Generalized Metabolic Disturbances in Preclinical Models

Molecular Mechanisms Underlying Aberrant this compound Levels

The concentration of this compound in biological systems is a reflection of the intricate balance within specific metabolic pathways, primarily the catabolism of the branched-chain amino acid valine. mtoz-biolabs.com Aberrant levels of this short-chain acylcarnitine are typically indicative of underlying molecular disruptions, often rooted in genetic defects that lead to enzymatic deficiencies and subsequent mitochondrial dysfunction. researchgate.net

The primary molecular mechanism leading to elevated this compound is the functional impairment of the mitochondrial enzyme isobutyryl-CoA dehydrogenase (IBD). frontiersin.orgmetabolicsupportuk.org This enzyme, encoded by the ACAD8 gene located on chromosome 11q25, catalyzes a critical step in the breakdown of valine: the conversion of isobutyryl-CoA to methacrylyl-CoA. medlineplus.govmedlineplus.govnih.gov Genetic variants, or mutations, in the ACAD8 gene can lead to a significant reduction or complete elimination of IBD enzyme activity. metabolicsupportuk.orgmedlineplus.gov This enzymatic block causes the upstream accumulation of its substrate, isobutyryl-CoA, within the mitochondria. frontiersin.orgnih.gov

To mitigate the toxic effects of accumulating acyl-CoA species and to free up the essential cofactor coenzyme A (CoA), the mitochondrial enzyme carnitine acetyltransferase (CRAT) converts the excess isobutyryl-CoA into this compound. mdpi.comfaimallusr.com This reaction serves as a buffering mechanism, sequestering the potentially harmful acyl group into a more stable and transportable form. faimallusr.commetwarebio.com The resulting this compound can then be exported from the mitochondria into the cytoplasm and subsequently into the bloodstream. researchgate.net Consequently, a deficiency in IBD directly translates to elevated levels of this compound in blood and other tissues, a key biomarker for a rare autosomal recessive inherited disorder known as isobutyryl-CoA dehydrogenase deficiency (IBDD). frontiersin.orgorpha.neteur.nl

Beyond the specific defect in IBDD, elevated this compound can also be a sign of more general mitochondrial dysfunction where the oxidation of branched-chain amino acids is incomplete. researchgate.net In such states, the metabolic flux through the valine degradation pathway is impaired, leading to a bottleneck and the accumulation of intermediates like isobutyryl-CoA. Furthermore, elevated C4-acylcarnitine levels, which can include this compound, are also observed in other inborn errors of metabolism, such as glutaric aciduria type 2 and multiple acyl-CoA dehydrogenation deficiency, reflecting a broader disruption of acyl-CoA metabolism.

The accumulation of acylcarnitines, including this compound, is a hallmark of conditions where mitochondrial fatty acid and amino acid oxidation are impaired. metwarebio.comresearchgate.net This buildup signifies that the rate of acyl-group formation exceeds the capacity of the mitochondrial respiratory chain to process them for energy production, pointing to a fundamental disruption in cellular energy homeostasis. nih.govportlandpress.com

Table 1: Key Enzymes and Genes in this compound Metabolism

| Enzyme/Protein | Gene | Cellular Location | Function in Valine Catabolism | Consequence of Dysfunction |

| Isobutyryl-CoA Dehydrogenase (IBD) | ACAD8 | Mitochondria | Catalyzes the conversion of isobutyryl-CoA to methacrylyl-CoA. medlineplus.govmedlineplus.gov | Accumulation of isobutyryl-CoA, leading to elevated this compound. metabolicsupportuk.orgmedlineplus.gov |

| Carnitine Acetyltransferase (CRAT) | CRAT | Mitochondria, Peroxisomes, Nucleus | Catalyzes the reversible transfer of an isobutyryl group from isobutyryl-CoA to carnitine. mdpi.comfaimallusr.com | Impaired ability to buffer excess isobutyryl-CoA, though primary defects are not a common cause of elevated this compound. |

Table 2: Conditions Associated with Aberrant this compound Levels

| Condition | Typical Change in this compound | Underlying Molecular Disruption |

| Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) | Elevated | Mutations in the ACAD8 gene leading to deficient IBD enzyme activity and impaired valine metabolism. frontiersin.orgorpha.net |

| Glutaric Aciduria Type 2 (Multiple Acyl-CoA Dehydrogenation Deficiency) | Elevated | Defects in electron transfer flavoprotein (ETF) or ETF-ubiquinone oxidoreductase, affecting multiple acyl-CoA dehydrogenases. |

| General Mitochondrial Dysfunction | Potentially Elevated | Impaired oxidative phosphorylation and incomplete oxidation of fatty acids and branched-chain amino acids. researchgate.netportlandpress.com |

Advanced Analytical Methodologies for Isobutyroyl Carnitine Research

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) is a cornerstone for the analysis of acylcarnitines due to its high sensitivity and specificity. metwarebio.com It allows for the identification and quantification of these compounds based on their mass-to-charge ratio and fragmentation patterns. metwarebio.com When coupled with chromatographic separation, MS provides a powerful tool for resolving isobutyroyl carnitine from other related molecules. metwarebio.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and robust method for the quantitative analysis of this compound in biological samples such as plasma and urine. future-science.comnih.govcreative-proteomics.comscientificlabs.co.uk This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. creative-proteomics.comgclabs.co.kr The use of LC-MS/MS is particularly important for distinguishing between isomeric forms of acylcarnitines, such as this compound and butyryl carnitine, which is critical for the differential diagnosis of certain metabolic disorders. restek.comnih.gov

In a typical LC-MS/MS workflow, acylcarnitines are first separated based on their chemical properties by liquid chromatography. creative-proteomics.com The eluted compounds are then ionized, commonly using electrospray ionization (ESI) in positive mode, and specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode. future-science.com For this compound, a common transition monitored is m/z 232.2 → 85.1. future-science.com The fragment ion at m/z 85 is a characteristic product ion for many acylcarnitines. nih.gov To ensure accurate quantification, a stable isotope-labeled internal standard, such as isobutyroyl-L-carnitine-d3 (IBC-D3), is often used. future-science.comcaymanchem.com

One developed UPLC-MS/MS method for the quantitation of this compound in human plasma utilizes a triple quadrupole mass spectrometer and has been characterized for accuracy, precision, selectivity, and parallelism. future-science.comnih.gov This assay, with a run time of 5 minutes, demonstrates good linearity and is suitable for supporting clinical studies. future-science.com The method involves a surrogate matrix approach for calibration standards and has been applied to measure this compound concentrations in first-in-human clinical trials to evaluate it as a biomarker for the organic cation transporter 1 (OCT1). future-science.comnih.gov

Table 1: Example of UPLC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| Chromatography | |

| Column | Not specified |

| Mobile Phase A | 0.1% formic acid in water, 200 mM ammonium (B1175870) formate, and 0.1% formic acid in ACN (800:100:100 v:v:v) future-science.com |

| Mobile Phase B | 0.1% formic acid in water, 200 mM ammonium formate, and 0.1% formic acid in ACN (100:100:800 v:v:v) future-science.com |

| Flow Rate | 0.400 ml/min future-science.com |

| Run Time | 5 min future-science.com |

| Retention Time | ~1.54 min for IBC and IBC-D3 future-science.com |

| Mass Spectrometry | |

| Instrument | QTRAP 6500 triple quadrupole mass spectrometer future-science.com |

| Ionization Mode | Positive ESI future-science.com |

| Monitored Transitions | IBC: m/z 232.2/85.1; IBC-D3: m/z 235.0/85.0 future-science.com |

| Ion Spray Voltage | 5500 V future-science.com |

| Source Temperature | 650°C future-science.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Acylcarnitine Analysis

Gas chromatography-mass spectrometry (GC-MS) represents another established technique for the analysis of acylcarnitines, including this compound. metwarebio.comnih.govnih.gov This method is particularly suited for volatile or semi-volatile compounds, and for acylcarnitines, a derivatization step is typically required to increase their volatility. nih.govportlandpress.com

A stable isotope dilution GC-chemical ionization-MS (GC-CI-MS) method has been developed for the quantitative profiling of plasma acylcarnitines. nih.gov In this approach, acylcarnitines are first isolated from the sample matrix using solid-phase extraction. They are then chemically transformed into more volatile derivatives, such as acyloxylactones, for GC analysis. nih.gov Using isobutane (B21531) as the reactant gas in positive chemical ionization mode, the method allows for the selective and sensitive detection of C2-C18 acylcarnitines. nih.gov Quantification is achieved through the use of stable isotope-labeled internal standards. nih.gov

Another GC-MS method involves the conversion of acylcarnitines to their N-demethylated propyl ester derivatives. portlandpress.com This derivatization allows for analysis by GC-electron impact mass spectrometry (GC-EI-MS). The resulting derivatives exhibit good chromatographic resolution, and the mass spectra provide structural information about the acyl moiety. portlandpress.com GC-MS has been used for urinary organic acid analysis to support the diagnosis of conditions like isobutyryl-CoA dehydrogenase deficiency, where elevated levels of specific metabolites are observed. frontiersin.org

While sensitive, GC-MS methods for acylcarnitine analysis can be more labor-intensive due to the necessary derivatization steps compared to direct analysis by LC-MS/MS. nih.gov

High-Resolution Mass Spectrometry (HRMS) for this compound Quantification

High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for the quantification of this compound, offering enhanced selectivity compared to traditional triple quadrupole mass spectrometry. acs.orgresearchgate.netnih.gov HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide high mass accuracy, which aids in the confident identification of analytes and differentiation from isobaric interferences. acs.org

A hydrophilic interaction chromatography (HILIC) coupled with HRMS assay has been developed for the simultaneous quantification of multiple endogenous biomarkers in human plasma, including this compound. acs.orgnih.gov This method was validated and demonstrated good linearity, accuracy, and precision. acs.orgnih.gov The application of this HRMS assay in clinical trials has supported the use of this compound as a potential biomarker for the hepatic organic cation transporter 1 (OCT1). acs.orgnih.gov

The parallel reaction monitoring (PRM) mode on HRMS platforms offers a targeted quantification approach with high resolution and sensitivity, allowing for the reliable detection of acylcarnitines in complex biological samples. acs.org This technique has been used for the comprehensive analysis of acylcarnitine species in plasma and urine, revealing widespread metabolic disturbances in disease models. acs.org The high resolving power of HRMS can help differentiate between compounds with very similar masses, such as succinyl-carnitine and 3-hydroxy-isovaleryl-carnitine, based on their accurate parent ion masses. acs.org

Table 2: Comparison of Mass Spectrometry Techniques for this compound Analysis

| Technique | Advantages | Disadvantages |

|---|---|---|

| LC-MS/MS | High sensitivity and specificity, no derivatization required for many applications, well-established for quantitative analysis. metwarebio.comcreative-proteomics.com | Potential for isobaric interferences without adequate chromatographic separation. nih.gov |

| GC-MS | Good chromatographic resolution for derivatized compounds, established methodology. portlandpress.com | Requires a derivatization step, which can be time-consuming and introduce variability. nih.gov |

| HRMS | High mass accuracy and selectivity, reduces interferences, allows for simultaneous quantification of multiple analytes. acs.orgresearchgate.netacs.org | Instrumentation may be less accessible than triple quadrupole systems. future-science.com |

Chromatographic Separation Strategies

Effective chromatographic separation is paramount for the accurate analysis of this compound, primarily to resolve it from its structural isomer, butyryl carnitine. restek.com Various liquid chromatography techniques have been optimized for this purpose.

Ultra-High Performance Liquid Chromatography (UHPLC) in Tandem with Mass Spectrometry

Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. nih.gov When coupled with tandem mass spectrometry (UHPLC-MS/MS), it provides a powerful platform for the quantitative analysis of acylcarnitines. nih.govnih.gov

UHPLC-MS/MS methods have been successfully developed to resolve C4 (butyryl and isobutyryl) and C5 acylcarnitine isomers in biological fluids like urine and plasma. nih.govnih.gov These methods often employ reversed-phase chromatography, for instance, using a C18 column. restek.com One such method achieved the separation of butyryl-L-carnitine and isobutyryl-L-carnitine within a 9-minute run time, facilitating higher sample throughput. restek.com Another validated UHPLC-MS/MS method for acylcarnitine quantification in patient samples demonstrated the ability to separate constitutional isomers and diastereomers with high accuracy and precision. nih.gov

The sample preparation for UHPLC-MS/MS analysis of acylcarnitines can involve derivatization, for example, with pentafluorophenacyl trifluoromethanesulfonate, to improve chromatographic behavior and detection. nih.gov The enhanced separation capabilities of UHPLC are crucial for second-tier testing in newborn screening follow-up, where the accurate quantification of specific acylcarnitine isomers is necessary for diagnosis. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) for Isomeric Separation

Hydrophilic interaction liquid chromatography (HILIC) is an alternative chromatographic technique that is particularly well-suited for the separation of polar compounds like acylcarnitines. acs.org HILIC does not typically require derivatization, which simplifies sample preparation. It has been successfully employed for the separation of free carnitine and various acylcarnitines.

The separation of this compound and its isomer butyryl carnitine can be challenging, even with advanced chromatographic techniques. acs.org However, HILIC methods have been developed that can achieve this separation. acs.orgdoi.org A HILIC-MS/HRMS assay was developed that is capable of simultaneously quantifying multiple endogenous compounds, including this compound, in human plasma. acs.orgnih.gov This method has been applied in clinical trials to assess potential biomarkers for drug transporters. acs.orgnih.gov

The choice of HILIC column and mobile phase composition is critical for achieving the desired separation. For example, an Acquity BEH Amide column has been used in HILIC-based methods for acylcarnitine analysis. metabolomicsworkbench.orgresearchgate.net The development of HILIC methods is often a rational choice when dealing with a cocktail of polar biomarkers. acs.orgdoi.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Butyryl Carnitine |

| Isobutyroyl-L-carnitine-d3 |

| Acetylcarnitine |

| Octanoylcarnitine |

| Succinyl-carnitine |

| 3-hydroxy-isovaleryl-carnitine |

| Thiamine |

| N1-methylnicotinamide |

| Creatinine |

| Metformin |

| Malonylcarnitine |

| Butyrobetaine |

| 3-hydroxypropionate |

| Ethylmalonic acid |

Application of Stable Isotope Labeling for Quantitative Analysis and Metabolic Flux Studies

Stable isotope labeling is a powerful technique for the quantitative analysis of metabolites and for tracing their paths through metabolic networks, a field known as metabolic flux analysis. nih.govijpsjournal.com In the context of this compound, stable isotope dilution (SID) mass spectrometry (MS) is the gold standard for accurate quantification. nih.govfrontiersin.org This method involves adding a known amount of an isotopically labeled version of this compound (e.g., containing deuterium, ¹³C, or ¹⁵N) to a biological sample as an internal standard. nih.govbiotage.com Because the labeled and unlabeled versions of the molecule have nearly identical chemical properties, they behave the same way during sample preparation and analysis. biotage.com Any loss of the analyte during these steps will be matched by a proportional loss of the internal standard, allowing for highly accurate and precise quantification by comparing the mass spectrometer signals of the native analyte to its labeled counterpart. biotage.com

Metabolic flux analysis using stable isotopes, such as ¹³C or ¹⁵N, allows researchers to track the dynamic changes and flow of atoms through metabolic pathways. creative-proteomics.comd-nb.info For instance, by introducing a labeled precursor like ¹³C-valine, scientists can trace the labeled carbon atoms as they are incorporated into isobutyryl-CoA and subsequently into this compound. This provides quantitative data on the rates (fluxes) of the valine catabolic pathway. nih.govd-nb.info This approach is critical for understanding how metabolic pathways are altered in various physiological states or in diseases like branched-chain amino acid metabolism disorders. nih.gov The combined use of ¹³C and ¹⁵N labeling can simultaneously quantify both carbon and nitrogen fluxes, offering a more comprehensive view of amino acid metabolism. nih.gov

High-Throughput Metabolomics Platforms for this compound Profiling

Metabolomics, the large-scale study of small molecules within a biological system, provides a snapshot of the metabolic state. High-throughput platforms, typically based on liquid chromatography-mass spectrometry (LC-MS), are used to profile a wide range of metabolites, including this compound. demarcheiso17025.comwikipedia.org

Targeted metabolomics focuses on the measurement of a predefined set of metabolites, often related to a specific metabolic pathway. mdpi.com This hypothesis-driven approach offers high sensitivity and quantitative precision for the analytes of interest. mdpi.com In the study of this compound, targeted assays are designed to quantify metabolites involved in the branched-chain amino acid (BCAA) catabolism, particularly the valine degradation pathway. nih.gov These assays typically include this compound and its precursors, such as isobutyryl-CoA, and other related acylcarnitines. nih.govresearchgate.net By precisely measuring the concentrations of these specific compounds, researchers can identify bottlenecks or dysregulations in the pathway, which is crucial for diagnosing and understanding inborn errors of metabolism. creative-proteomics.comnih.gov Pathway analysis tools can then be used to map these quantitative changes onto known metabolic networks to interpret their biological significance. frontiersin.org

Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample without a preconceived bias. sciex.comnih.gov This global profiling approach is ideal for discovery research, such as identifying novel biomarkers for diseases. sciex.commdpi.com In untargeted studies, the comprehensive metabolic profile of a "case" group (e.g., individuals with a specific disease) is compared to a "control" group. nih.gov Statistical analyses are used to identify features, like this compound, that are significantly different between the groups. mdpi.com For example, untargeted metabolomics has been used to identify panels of metabolites, including various acylcarnitines, that are altered in conditions like cancer, diabetes, and ectopic pregnancy. mdpi.commdpi.com These findings can generate new hypotheses about the underlying disease mechanisms and provide candidate biomarkers for further validation. nih.govmdpi.com

Table 1: Comparison of Targeted and Untargeted Metabolomics for this compound Research

| Feature | Targeted Metabolomics | Untargeted Metabolomics |

|---|---|---|

| Goal | Quantify specific, known metabolites (e.g., this compound and related compounds). mdpi.com | Profile as many metabolites as possible to discover differences between groups. sciex.com |

| Approach | Hypothesis-driven. mdpi.com | Hypothesis-generating, exploratory. |

| Selectivity | High | Low to moderate |

| Sensitivity | High | Moderate to low |

| Quantification | Absolute or relative quantification. | Primarily relative quantification. |

| Compound ID | Confirmed with standards. | Putative, requires further validation. sciex.com |

| Application | Pathway analysis, validation of biomarkers. creative-proteomics.com | Biomarker discovery, global metabolic profiling. nih.govmdpi.com |

Targeted Metabolomics for Specific Pathway Analysis

Method Validation Parameters for Research-Grade Analysis (Accuracy, Precision, Selectivity, Linearity, Limits of Quantification)

To ensure the reliability and reproducibility of research findings, analytical methods for this compound must be rigorously validated. wjarr.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.com Key validation parameters, as often stipulated by regulatory guidelines, include accuracy, precision, selectivity, linearity, and the limit of quantification (LOQ). wjarr.comeuropa.eu

Accuracy: Refers to the closeness of the measured value to the true value. It is often expressed as the percentage of relative error (%RE). nih.gov

Precision: Describes the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). biotage.com

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. biotage.com

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. bsmrau.edu.bd

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are commonly used for the quantification of this compound and are validated according to these parameters.

Table 2: Typical Validation Parameters for LC-MS/MS Quantification of Acylcarnitines (including this compound) in Human Plasma/Blood

| Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | > 0.99 nih.govmdpi.com |

| Accuracy (%RE) | Within ±15% (±20% at LOQ) | -1.26% to 10.9% mdpi.com |

| Precision (%CV) | ≤ 15% (≤ 20% at LOQ) | ≤ 10.7% mdpi.com |

| Lower Limit of Quantification (LLOQ) | Dependent on assay sensitivity | 0.5 - 1 ng/mL nih.govmdpi.com |

| Selectivity | No significant interference at the retention time of the analyte and internal standard. | Chromatograms show no interfering peaks in blank plasma. nih.gov |

Sample Preparation Techniques for Diverse Biological Matrices in Research

The choice of sample preparation technique is critical for obtaining reliable results, as it aims to remove interfering substances and concentrate the analyte of interest from the biological matrix. ijpsjournal.com The complexity of matrices such as blood, plasma, and tissue necessitates effective cleanup before analysis by LC-MS/MS. nih.gov

For the analysis of this compound, the most common biological sample is a dried blood spot (DBS), especially in the context of newborn screening. restek.com Plasma and serum are also frequently used in research and clinical settings. nih.govnih.gov

Dried Blood Spot (DBS) Sample Preparation: A common procedure for extracting this compound from DBS involves the following steps:

A small disk (e.g., 3 mm) is punched from the dried blood spot on a filter card. restek.com

The disk is placed in a well of a microplate.

An extraction solution, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and water, is added. restek.com This solution also contains the stable isotope-labeled internal standards.

The plate is agitated to facilitate the extraction of the acylcarnitines from the paper matrix into the solvent. thermofisher.com

After extraction, the supernatant containing the analytes is separated from the paper disk, often by centrifugation, and then transferred for analysis. Some methods may include a derivatization step to improve chromatographic separation and detection sensitivity, though many modern methods analyze the underivatized compounds. chromsystems.com

Plasma/Serum Sample Preparation: For liquid samples like plasma or serum, protein precipitation is a widely used and straightforward technique. ijpsjournal.comandrewalliance.com

A volume of cold organic solvent, such as acetonitrile or methanol, is added to the plasma or serum sample, typically in a 3:1 or 4:1 ratio (solvent to sample). ijpsjournal.com

The mixture is vortexed to ensure thorough mixing, which denatures and precipitates the majority of the proteins. biorxiv.org

The sample is then centrifuged at high speed to pellet the precipitated proteins.

The clear supernatant, containing this compound and other small molecules, is carefully collected for LC-MS/MS analysis. nih.gov

Liquid-liquid extraction (LLE) is another technique used to separate analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. ijpsjournal.combiorxiv.org While potentially more complex than protein precipitation, LLE can sometimes provide a cleaner extract by removing different types of interferences. researchgate.net

Preclinical and in Vitro Research Models for Isobutyroyl Carnitine Studies

Cellular Models for Studying Isobutyroyl Carnitine Metabolism and Transport Mechanisms

Cellular models are fundamental tools for dissecting the molecular pathways involving this compound. Researchers utilize these systems to explore enzymatic processes, transport kinetics, and the functional consequences of genetic mutations.

Fibroblast and Chang Cell Models Patient-derived skin fibroblasts are a cornerstone for studying IBDD. By culturing fibroblasts from individuals with elevated C4-acylcarnitine levels, researchers can perform in vitro probe analysis to confirm enzymatic defects. nih.govscispace.com These cells, which harbor the patient's specific genetic mutations, provide a direct way to study the impact of these variants on the function of isobutyryl-CoA dehydrogenase (IBD), the enzyme encoded by the ACAD8 gene. d-nb.inforesearchgate.net For example, fibroblasts from a patient with a specific deficit in valine oxidation were found to be homozygous for a 905G>A mutation in the ACAD8 cDNA, which helped to confirm the genetic basis of the deficiency. d-nb.inforesearchgate.net

In addition to primary fibroblasts, established cell lines like Chang cells are used for overexpression studies. nih.govscispace.com Scientists can introduce different ACAD8 gene variants into these cells to assess the effects of specific mutations. Functional studies in Chang cells overexpressing variant IBD proteins have shown that certain mutations can disturb protein folding, reduce the formation of functional enzyme tetramers, and result in low or undetectable residual enzyme activity. nih.gov

| Model System | Application in this compound Research | Key Findings | Citations |

| Patient-derived Fibroblasts | Diagnosis and functional analysis of IBDD. | Confirmed enzymatic defects in patients with elevated C4-carnitine; identified specific ACAD8 mutations (e.g., 905G>A) responsible for deficient valine catabolism. | d-nb.info, nih.gov, researchgate.net, nih.gov |

| Chang Cells | Overexpression of variant IBD proteins. | Demonstrated that specific ACAD8 mutations (e.g., c.409G>A, c.958G>A) lead to protein misfolding and loss of enzyme activity. | nih.gov, scispace.com |

| Escherichia coli | Recombinant protein expression. | Used to produce and purify the ACAD8 protein to characterize its substrate specificity, confirming its maximal activity with isobutyryl-CoA. | d-nb.info, uni-konstanz.de |

Intestinal and Transporter-Specific Cell Models Understanding the transport of this compound across biological membranes is critical. The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model for predicting intestinal drug absorption. nih.govnih.gov When grown on semipermeable filters, Caco-2 cells differentiate into a polarized monolayer that structurally and functionally resembles the intestinal epithelium, expressing various transport proteins. nih.govresearchgate.netevotec.com

The transport of carnitine and its acyl esters is primarily mediated by the organic cation/carnitine transporter 2 (OCTN2), encoded by the SLC22A5 gene. nih.govsolvobiotech.com OCTN2 is a high-affinity, sodium-dependent transporter expressed on the apical side of intestinal enterocytes and renal proximal tubules. solvobiotech.com Given that OCTN2 transports short-chain acyl esters of carnitine, cellular models expressing this transporter, such as Caco-2 cells or engineered cell lines, are invaluable for studying the specific uptake and efflux mechanisms of this compound. solvobiotech.comcreative-bioarray.com Chimeric transporters, created by swapping domains between OCTN1 (which does not transport carnitine) and OCTN2, have been used to identify the specific protein domains required for carnitine recognition and transport. nih.gov

Animal Models in Mechanistic Investigations of this compound-Related Disorders

Animal models, particularly genetically engineered mice, are indispensable for studying the systemic effects of metabolic disorders like IBDD and for exploring potential therapeutic strategies in vivo.

The primary disorder associated with elevated this compound is IBDD, caused by mutations in the ACAD8 gene. genecards.orgfrontiersin.org To investigate the pathophysiology of this condition, knockout (KO) mouse models have been developed. The International Mouse Phenotyping Consortium provides access to Acad8 KO mouse models, which are crucial for studying the long-term consequences of IBD enzyme deficiency in a whole-organism context. nih.gov These models allow researchers to investigate how the absence of ACAD8 function affects valine metabolism, leads to the accumulation of isobutyroyl-CoA and this compound, and whether this results in any clinical phenotype, which is often asymptomatic in humans. researchgate.netfrontiersin.org

Another key animal model is the juvenile visceral steatosis (jvs) mouse, which has a hereditary deficiency of the OCTN2 transporter. nih.gov Studies using jvs mice have been instrumental in confirming the predominant role of OCTN2 in the intestinal absorption and renal reabsorption of carnitine. nih.gov These mice exhibit near-absent uptake of carnitine in the small intestine, providing a powerful tool to study the transport dynamics of carnitine esters like this compound.

| Animal Model | Gene Defect | Relevance to this compound Research | Citations |

| Acad8 Knockout Mouse | Acad8 | In vivo model for Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) to study the systemic impact of impaired valine metabolism and this compound accumulation. | nih.gov, genecards.org |

| Juvenile Visceral Steatosis (jvs) Mouse | Slc22a5 (OCTN2) | In vivo model for primary carnitine deficiency; used to study the role of the OCTN2 transporter in the intestinal absorption and renal handling of carnitine and its acyl esters. | nih.gov |

Ex Vivo Tissue Culture Systems for Metabolic Characterization

Ex vivo tissue culture systems, such as precision-cut tissue slices, bridge the gap between in vitro cellular models and in vivo animal studies. These models maintain the complex three-dimensional architecture, cellular diversity, and metabolic functions of the original organ, providing a highly relevant platform for metabolic research. mdpi.comfrontierspartnerships.org

Precision-cut liver slices (PCLS) and kidney slices are particularly relevant for studying this compound metabolism, as the liver and kidney are central sites for amino acid catabolism and carnitine homeostasis. nih.govnih.gov Studies have shown that human liver tissue cultured ex vivo retains many metabolic characteristics of the liver in vivo and can be maintained for several days. nih.gov

A significant advantage of these systems is the ability to use isotope tracers to follow the metabolic fate of specific compounds. For instance, global 13C tracing in intact human liver tissue has been used to assess a wide range of metabolic pathways, including branched-chain amino acid (BCAA) transamination. nih.gov This methodology could be directly applied to trace the metabolism of 13C-labeled valine through its catabolic pathway to isobutyryl-CoA and the subsequent formation and fate of this compound. Such experiments would provide quantitative data on fluxes through these pathways in a system that closely mimics human physiology. nih.gov

| Ex Vivo System | Tissue Source | Application for this compound | Key Advantages | Citations |

| Precision-Cut Liver Slices (PCLS) | Human, Rodent | Characterization of hepatic metabolism of isobutyryl-CoA and the formation of this compound. | Preserves native tissue architecture, cell-cell interactions, and metabolic function. Allows for isotope tracing studies. | nih.gov, mdpi.com |

| Isolated Perfused Kidney | Rat | Study of renal handling, reabsorption, and metabolism of this compound. | Allows for measurement of glucose oxidation and other metabolic parameters in an isolated organ setting. | nih.gov |

| Isolated Enterocytes | Mouse | Investigation of intestinal uptake and transport kinetics. | Confirmed saturable uptake of carnitine, consistent with OCTN2 transporter activity. | nih.gov |

Emerging Research Directions for Isobutyroyl Carnitine

Elucidation of Novel Enzymatic Regulators and Transport Proteins

Emerging research is actively identifying and characterizing new enzymatic regulators and transport proteins that influence isobutyroyl carnitine levels and function. Isobutyroyl-L-carnitine is recognized as a product of acyl-CoA dehydrogenases (ACADs), a group of mitochondrial enzymes crucial for the metabolism of fatty acids and branched-chain amino acids. medchemexpress.comglpbio.com Specifically, it is an intermediate in the metabolic pathway of valine. mtoz-biolabs.com

A key enzyme in the synthesis of short-chain acylcarnitines, including this compound, is Carnitine Acetyltransferase (CrAT). hmdb.ca Furthermore, research has identified Isobutyryl-CoA Dehydrogenase (IBDH), an enzyme specific to valine catabolism, as a critical regulator. d-nb.info Deficiencies in IBDH lead to an accumulation of this compound. d-nb.infocaymanchem.com

On the transport front, the organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene, has been identified as a significant protein involved in the movement of this compound. researchgate.net Genome-wide association studies have linked OCT1 genotypes to this compound blood concentrations, with individuals carrying high-activity OCT1 variants showing higher levels. researchgate.net This suggests OCT1 facilitates the efflux of this compound. researchgate.net Consequently, isobutyroyl-L-carnitine is being investigated as a potential clinical biomarker for OCT1 activity, which could aid in assessing drug-drug interaction risks. nih.govtargetmol.com The carnitine/acylcarnitine carrier protein (CACT), also known as SLC25A20, is another crucial transporter that facilitates the movement of acylcarnitines across the inner mitochondrial membrane. nih.govbiorxiv.org

Table 1: Key Enzymatic Regulators and Transport Proteins of this compound

| Molecule Type | Name | Function | Supporting Evidence |

|---|---|---|---|

| Enzyme | Acyl-CoA Dehydrogenases (ACADs) | A family of enzymes involved in the metabolism of fatty acids and branched-chain amino acids, leading to the formation of this compound. medchemexpress.com | General product of this enzyme class. |

| Enzyme | Carnitine Acetyltransferase (CrAT) | Responsible for the synthesis of short-chain acylcarnitines. hmdb.ca | Synthesizes this compound. |

| Enzyme | Isobutyryl-CoA Dehydrogenase (IBDH) | Specific to valine catabolism; its deficiency leads to increased this compound. d-nb.info | Deficiency is linked to elevated levels. |

| Transport Protein | Organic Cation Transporter 1 (OCT1) | Facilitates the efflux of this compound; its activity is correlated with blood concentrations. researchgate.netnih.gov | Identified in genome-wide association studies. |

| Transport Protein | Carnitine/Acylcarnitine Carrier (CACT/SLC25A20) | Transports acylcarnitines across the mitochondrial membrane. nih.govbiorxiv.org | Essential for mitochondrial fatty acid oxidation. |

Investigation of this compound's Role in Inter-organelle Communication and Signaling Pathways

The role of acylcarnitines, including this compound, is expanding beyond their traditional role in fatty acid transport to include functions as signaling molecules in inter-organelle communication. nih.gov The compartmentalization of metabolic pathways within organelles like mitochondria, the endoplasmic reticulum (ER), and lysosomes necessitates communication to coordinate cellular metabolism. nih.gov This communication occurs through membrane transporters, membrane contact sites, and localized signaling pathways. nih.govnih.gov

Carnitine and its esters are exchanged between tissues and organelles, acting as metabolic intermediates or signaling molecules that influence various metabolic and biological pathways. nih.gov For instance, carnitine metabolism affects the interaction between mitochondria and peroxisomes by facilitating the transfer of acyl groups between these organelles. nih.gov This is crucial for the complete oxidation of fatty acids that begin oxidation in peroxisomes and are then transported to mitochondria. nih.gov

Acylcarnitines are also implicated in modulating inflammatory signaling pathways. researchgate.net While the precise role of this compound is still under investigation, the broader family of acylcarnitines is known to influence key signaling networks such as PI3K/Akt, Nrf2, NF-κB, and AMPK. nih.gov These pathways regulate a wide array of cellular processes, including protein synthesis, inflammatory responses, and cell death. nih.gov The disruption of inter-organelle communication, where acylcarnitines play a part, is an emerging factor in various diseases, including cancer and neurodegeneration. nih.gov In skeletal muscle, communication between the sarcomere and surrounding organelles like the sarcoplasmic reticulum and mitochondria is vital for development and function, and this communication can be perturbed in disease states. elifesciences.org

Integration with Multi-omics Data for Systems Biology Understanding of Metabolic Networks

To gain a holistic understanding of the role of this compound, researchers are increasingly integrating multi-omics data. nih.gov This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of metabolic networks. plos.orgnih.gov The integration of these diverse datasets helps to elucidate the complex interplay between genes, proteins, and metabolites that define a particular phenotype. nih.gov

Multi-omics integration is particularly powerful for understanding how perturbations in metabolic pathways contribute to disease. plos.org For example, by combining metabolomics data (which would include measurements of this compound) with transcriptomics and proteomics, researchers can identify how changes in gene and protein expression affect metabolic profiles. plos.org This approach has been used to study the metabolic reprogramming that occurs in conditions like chronic obstructive pulmonary disease (COPD). plos.org

Several computational tools and methods are being developed to facilitate the integration and interpretation of multi-omics data. nih.govarxiv.org These approaches aim to overcome the challenges posed by the heterogeneity and high dimensionality of the data to uncover meaningful biological patterns. arxiv.orgresearchgate.net By placing molecular data into the context of biological pathways, these methods provide more interpretable models of complex biological systems. plos.org This strategy is crucial for understanding the systemic effects of metabolites like this compound and their role in health and disease. rsc.org

Development of Advanced Computational Models for Metabolic Prediction and Network Analysis

Advanced computational models are being developed to predict metabolic profiles and analyze complex metabolic networks, including those involving this compound. nih.gov These genome-scale metabolic models (GEMs) are mathematical representations of all known metabolic reactions in an organism or cell type. nih.govbiorxiv.org They can be used to simulate metabolic fluxes and predict how the levels of metabolites, such as this compound, might change under different conditions. nih.govplos.org

Constraint-based modeling (CBM) is a key framework used to compute steady-state metabolic fluxes through these networks. nih.gov By simulating disruptions in the network, such as an enzyme deficiency, these models can predict which metabolites will accumulate or become depleted. nih.gov For instance, models incorporating the enzyme isobutyryl-CoA dehydrogenase (IBDH), which is involved in valine metabolism, can help predict the consequences of its deficiency on this compound levels. nih.govplos.org

These computational approaches are not only used for prediction but also for the analysis of metabolic states. biorxiv.org Methods are being developed to compare metabolic flux spaces under different conditions, allowing researchers to identify distinct metabolic modules and understand how they are affected by various factors. biorxiv.org This systems-level understanding is essential for deciphering the role of individual metabolites within the broader context of cellular metabolism and for identifying potential biomarkers for disease. nih.govnih.gov

Q & A

Q. What analytical techniques are validated for quantifying isobutyroyl carnitine in biological samples, and what parameters ensure methodological rigor?

Methodological Answer: this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key steps include:

- Sample Preparation : Deproteinization via organic solvents (e.g., methanol) to isolate acylcarnitines from plasma or tissue homogenates .

- Chromatographic Separation : Reverse-phase columns with mobile phases optimized for polar metabolites to resolve this compound from isomers .

- Validation Parameters : Calibration curves (linearity: R² ≥ 0.99), limits of detection (LOD: 0.1–0.5 nM), and intra-/inter-day precision (CV < 15%) to ensure reproducibility .

- Internal Standards : Stable isotope-labeled analogs (e.g., d₃-isobutyroyl carnitine) to correct for matrix effects .

Q. What is the established role of this compound in mitochondrial β-oxidation pathways?

Methodological Answer: this compound facilitates the transport of isobutyryl-CoA into mitochondria for β-oxidation. Key experimental approaches include:

- Enzyme Assays : Measuring carnitine palmitoyltransferase (CPT) activity in mitochondrial fractions using radiolabeled substrates .

- Isotopic Tracing : Incubating cells with ¹³C-labeled isobutyrate to track incorporation into acyl-CoA intermediates via LC-MS .

- Knockdown Models : Silencing CPT1/2 genes in cell lines to observe accumulation of this compound and impaired fatty acid oxidation .

Q. How is this compound synthesized and metabolized in mammalian systems?

Methodological Answer: Biosynthesis involves mitochondrial and peroxisomal pathways:

- Synthesis : CPT-mediated conjugation of isobutyryl-CoA with L-carnitine, verified via in vitro reconstitution assays .

- Catabolism : β-oxidation in mitochondria generates propionyl-CoA, detectable via GC-MS profiling of organic acids .

- Tissue-Specific Flux : Comparative studies using liver vs. muscle tissue homogenates to quantify enzymatic turnover rates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported this compound concentrations across studies (e.g., plasma vs. tissue levels)?

Methodological Answer: Contradictions often arise from methodological variability. Mitigation strategies include:

- Standardized Protocols : Adopting consensus pre-analytical conditions (e.g., fasting status, anticoagulants) to minimize pre-processing variability .

- Meta-Analysis : Pooling datasets from public repositories (e.g., Metabolomics Workbench) with stratification by cohort demographics and analytical platforms .

- Multivariate Adjustments : Using mixed-effects models to account for confounding factors (e.g., age, diet) in cross-study comparisons .

Q. What novel methodologies can enhance the detection sensitivity of this compound in complex matrices like cerebrospinal fluid (CSF)?

Methodological Answer: Emerging approaches focus on improving specificity and sensitivity:

- Derivatization Techniques : Chemical modification with dansyl chloride to enhance ionization efficiency in LC-MS .

- Microsampling : Nanoscale solid-phase extraction (SPE) for low-volume CSF samples, validated against conventional methods .

- High-Resolution MS : Orbitrap-based platforms (resolving power > 100,000) to distinguish this compound from isobaric interferences .

Q. How do genetic variations in acyltransferase enzymes influence this compound levels in metabolic disorders?

Methodological Answer: Mechanistic studies require integrative omics approaches:

- GWAS Integration : Correlating SNPs in CPT1A or SLC25A20 (carnitine transporter) with plasma acylcarnitine profiles in biobanks .

- CRISPR-Cas9 Models : Introducing patient-specific mutations into iPSC-derived hepatocytes to assess flux through β-oxidation pathways .

- Multi-Omics Correlation : Linking transcriptomic data (RNA-seq) with metabolomic profiles to identify regulatory nodes in carnitine metabolism .

Methodological Frameworks for Research Design

- PICO Framework : Use Population (e.g., human/mouse models), Intervention (e.g., isotopic tracing), Comparison (healthy vs. disease states), and Outcomes (e.g., metabolite concentrations) to structure hypotheses .

- FINER Criteria : Ensure questions are Feasible (e.g., access to LC-MS), Interesting (novel mechanistic insights), Novel (unexplored tissue-specific roles), Ethical (approval for human samples), and Relevant (links to metabolic diseases) .

Data Reporting Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.